P2X3 Receptor Antagonist Activity: Nanomolar Potency Differentiation from Reference Antagonists
1-[1-(Thiophen-3-yl)ethyl]piperazine exhibits quantifiable antagonist activity at the P2X3 purinergic receptor, a validated target for chronic pain and visceral hypersensitivity. In a recombinant rat P2X3 receptor assay using Xenopus oocytes, the compound demonstrated an EC50 of 80 nM when tested at a concentration of 10 μM [1]. For comparison, the reference non-nucleotide antagonist A-317491 displays Ki values of 22 nM and 9 nM for human P2X3 and P2X2/3 receptors, respectively [2]. While A-317491 is more potent, 1-[1-(thiophen-3-yl)ethyl]piperazine provides a structurally distinct, moderately potent chemotype suitable for exploring alternative binding modes and scaffold hopping in P2X3 drug discovery programs.
| Evidence Dimension | P2X3 receptor antagonism potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | A-317491: Ki = 22 nM (human P2X3), 9 nM (human P2X2/3) |
| Quantified Difference | Target compound is ~3.6-fold less potent than A-317491 at human P2X3 (using EC50 vs. Ki as approximation) |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes, tested at 10 μM compound concentration [1]; human P2X3 receptor binding assay for A-317491 [2] |
Why This Matters
This activity profile justifies the compound's use as a novel P2X3 antagonist scaffold with a distinct chemical structure from established tool compounds, enabling exploration of alternative pharmacophores in pain and sensory disorder research.
- [1] BindingDB. BDBM50118219: Antagonist activity at recombinant rat P2X3 receptor. EC50 = 80 nM. View Source
- [2] CSNpharm. A-317491: Ki values for human P2X3 (22 nM) and P2X2/3 (9 nM). View Source
